molecular formula C15H21NO4 B12181044 1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone CAS No. 132948-69-7

1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone

Cat. No.: B12181044
CAS No.: 132948-69-7
M. Wt: 279.33 g/mol
InChI Key: SSSRBUFYSWCOQT-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33154. This compound is known for its unique structure, which includes a morpholine ring, a hydroxy group, and a phenyl ring connected through a propoxy linkage. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 3-chloro-2-hydroxypropyl morpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyacetophenone attacks the chloro group of 3-chloro-2-hydroxypropyl morpholine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide or ethanol .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group and morpholine ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit certain enzymes or activate specific receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research .

Properties

CAS No.

132948-69-7

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone

InChI

InChI=1S/C15H21NO4/c1-12(17)13-2-4-15(5-3-13)20-11-14(18)10-16-6-8-19-9-7-16/h2-5,14,18H,6-11H2,1H3

InChI Key

SSSRBUFYSWCOQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O

Origin of Product

United States

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